4-(1H-indol-3-yl)butan-1-ol
Overview
Description
4-(1H-indol-3-yl)butan-1-ol is an organic compound with the molecular formula C12H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its presence in various natural products and its significance in synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-(1h-indol-3-yl)butan-1-ol, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)butan-1-ol typically involves the reaction of indole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(1H-indol-3-yl)butanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(1H-indol-3-yl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 4-(1H-indol-3-yl)butane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-(1H-indol-3-yl)butanoic acid
Reduction: 4-(1H-indol-3-yl)butane
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-2-one: Another indole derivative with similar structural features but different functional groups.
Indole-3-butyric acid: A plant hormone with a similar indole backbone but different biological activity.
Indole-3-acetic acid: Another plant hormone with an indole structure, widely studied for its role in plant growth regulation.
Uniqueness
4-(1H-indol-3-yl)butan-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
4-(1H-indol-3-yl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-7,9,13-14H,3-5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKHWVIJCQODS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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